molecular formula C18H22N4O2 B2704218 N-[1-(4-butoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2176202-13-2

N-[1-(4-butoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2704218
CAS No.: 2176202-13-2
M. Wt: 326.4
InChI Key: JIXXIXMKFVFURC-UHFFFAOYSA-N
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Description

N-[1-(4-butoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, a pyrimidine moiety, and a butoxybenzoyl group, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-butoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The azetidine intermediate is then coupled with a pyrimidine derivative through a series of reactions, including the Horner–Wadsworth–Emmons reaction and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of catalytic processes, such as Suzuki–Miyaura cross-coupling, to facilitate the formation of carbon-carbon bonds . The choice of reagents, solvents, and reaction conditions is critical to ensure high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-butoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the azetidine or pyrimidine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine or pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-[1-(4-butoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-butoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as histamine H3 receptors. The compound acts as a partial agonist, modulating the release of neurotransmitters like histamine, acetylcholine, and dopamine . This modulation affects various physiological processes, including cognition, sleep-wake regulation, and appetite control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-butoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is unique due to the presence of the butoxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile tool in various research applications, distinguishing it from other azetidine-pyrimidine compounds .

Properties

IUPAC Name

(4-butoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-3-11-24-16-7-5-14(6-8-16)17(23)22-12-15(13-22)21-18-19-9-4-10-20-18/h4-10,15H,2-3,11-13H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXXIXMKFVFURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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